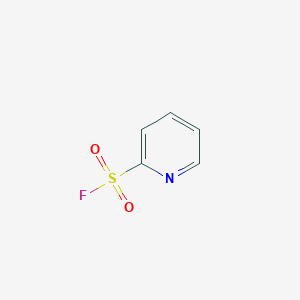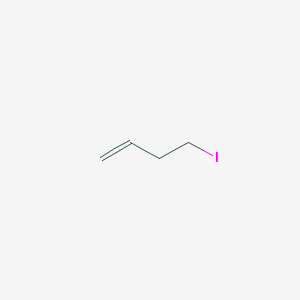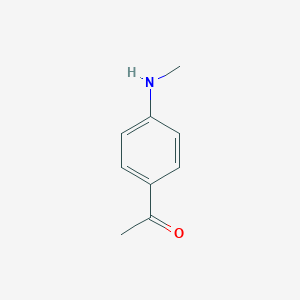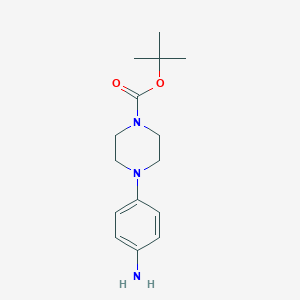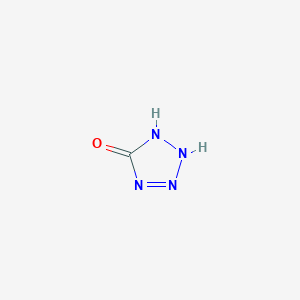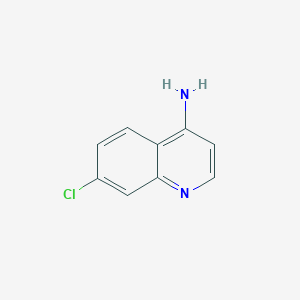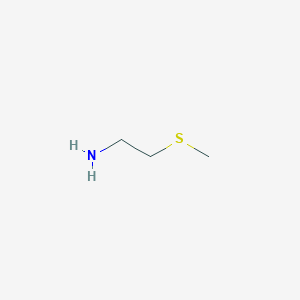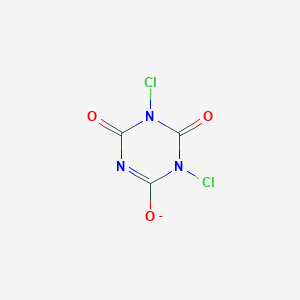
Sodium dichloroisocyanurate
説明
Sodium dichloroisocyanurate (NaDCC) is a chemical compound widely used as a disinfectant. It is known for its effectiveness in killing bacteria and is used in various applications, including hospital disinfection, household water treatment, and the sterilization of micropropagated plants. NaDCC works by releasing hypochlorous acid upon dissolution in water, which is the active species responsible for its antimicrobial properties .
Synthesis Analysis
While the provided papers do not detail the synthesis of NaDCC, it is typically manufactured by chlorinating cyanuric acid with sodium hypochlorite, which results in the sodium salt of dichloroisocyanuric acid. The synthesis process aims to achieve a stable compound that can be easily formulated into tablets or solutions for various disinfection purposes .
Molecular Structure Analysis
The molecular structure of NaDCC and its derivatives has been studied using 35Cl-NQR spectroscopy and DFT calculations. These studies have focused on the electronic structure and how factors such as the type of metallic substituent, temperature, and degree of hydration affect the compound. The presence of sodium and potassium ions and the formation of hydrogen bonds upon hydration can influence the antimicrobial activity of NaDCC .
Chemical Reactions Analysis
NaDCC is known to undergo hydrolysis in water, releasing hypochlorous acid, which is the active disinfecting agent. The released hypochlorous acid can then react with microorganisms, leading to their inactivation. The compound's antimicrobial activity is also influenced by factors such as pH and temperature, with some studies noting increased activity at pH 6.6 .
Physical and Chemical Properties Analysis
NaDCC is highly stable both as preprepared tablets and as solutions maintained at room temperature. It is soluble in water, which facilitates its use as a disinfectant. The compound's stability and solubility are crucial for its effectiveness in various applications, including the treatment of drinking water and disinfection of surfaces. NaDCC's bactericidal and sporicidal actions are effective under clean conditions, but its activity can be influenced by the presence of organic matter .
Relevant Case Studies
Several studies have demonstrated the effectiveness of NaDCC in real-world applications. For instance, a randomized controlled trial in Bangladesh showed that NaDCC tablets significantly reduced the presence of thermotolerant coliforms in household drinking water, although a follow-up study was suggested to assess the health impact further . Another study in periurban Ghana found that while NaDCC improved water quality, it did not significantly prevent diarrhea, possibly due to the protective effect of safe water storage vessels . In hospital settings, NaDCC has been shown to be a useful disinfectant with comparable activity to sodium hypochlorite against a range of microorganisms, including hepatitis B virus .
科学的研究の応用
-
Water Disinfection
- Application : NaDCC is widely used as a disinfectant in drinking water . It serves as a source of free available chlorine, in the form of hypochlorous acid, for the disinfection of water .
- Method : The compound is typically added to water in tablet or granular form, where it dissolves and reacts to produce hypochlorous acid .
- Results : The use of NaDCC has been found to be an efficient method for ensuring the safety of drinking water, helping to eliminate various pathogens .
-
Swimming Pool Disinfection
- Application : NaDCC is used as a stable source of chlorine for the disinfection of swimming pools .
- Method : Similar to water disinfection, NaDCC is added to pool water where it dissolves and produces hypochlorous acid, which acts as a disinfectant .
- Results : This helps maintain the cleanliness of the pool and safety of the swimmers .
-
Food Industry
-
Industrial Deodorant
-
Textile Bleaching
-
Chemical Synthesis
- Application : NaDCC can be used as a chlorine source to convert alkoxyl-s-triazines into N-chlorinated alkoxy-s-triazines .
- Method : The specific procedures and conditions for this reaction would depend on the particular synthesis .
- Results : This can be a useful reaction in the synthesis of various chemical compounds .
-
Livestock, Poultry, Fish and Silkworm Raising
- Application : NaDCC is used for disinfection and environmental sterilization in livestock, poultry, fish and silkworm raising .
- Method : It is typically used to sanitize surfaces and water that come into contact with the animals .
- Results : This helps prevent the spread of diseases, contributing to healthier and more productive livestock, poultry, fish, and silkworms .
-
Cleaning Industrial Circulating Water
- Application : NaDCC is used for cleaning industrial circulating water .
- Method : It is added to the water where it dissolves and reacts to produce hypochlorous acid, which acts as a disinfectant .
- Results : This helps maintain the cleanliness of the water and the efficiency of the industrial processes .
-
Preventing Wool from Shrinking
-
Synthesis of Complex Salts
- Application : The reaction between NaDCC and a dilute solution of copper (II) sulfate produces an intense lilac precipitate of the complex salt sodium copper dichloroisocyanurate .
- Method : The specific procedures and conditions for this reaction would depend on the particular synthesis .
- Results : This can be a useful reaction in the synthesis of various chemical compounds .
-
Disinfecting Agent in Emergencies
- Application : NaDCC is used as a means of disinfecting drinking-water, primarily in emergencies, when it provides an easy-to-use source of free chlorine .
- Method : It is typically added to water in tablet form, where it dissolves and reacts to produce hypochlorous acid .
- Results : This helps ensure the safety of drinking water in emergency situations .
-
Household Point-of-Use Water Treatment
-
Algaecide and Bactericide
- Application : NaDCC is used as an efficient algaecide and bactericide .
- Method : It is typically added to water bodies where it dissolves and reacts to produce hypochlorous acid, which acts as a disinfectant .
- Results : This helps maintain the health of aquatic ecosystems by controlling the growth of algae and bacteria .
-
Sanitizing Agent
-
Water Softener and Lime Remover
-
Complex Salt Synthesis
- Application : The reactions between dichloroisocyanurate salts (Na, K, Li, Ba, Ca) and transition metal salts (Ni, Cu, Cd) are described in patent US 3,055,889 .
- Method : The specific procedures and conditions for this reaction would depend on the particular synthesis .
- Results : This can be a useful reaction in the synthesis of various chemical compounds .
Safety And Hazards
特性
IUPAC Name |
sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGZHUJTJBYFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024994 | |
| Record name | Sodium dichloroisocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clearon | |
CAS RN |
2893-78-9 | |
| Record name | Sodium dichloroisocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROCLOSENE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07M9U9U0LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
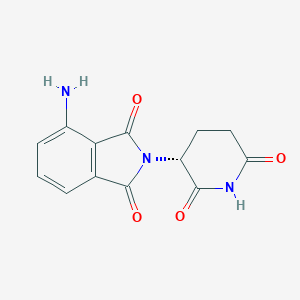
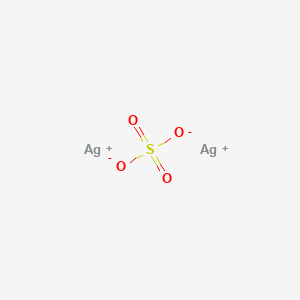
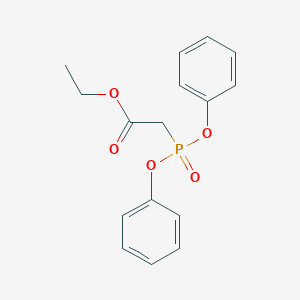
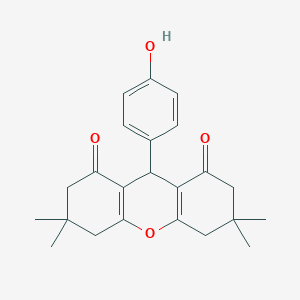
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
